molecular formula C10H8N2O2 B7464304 N-pyridin-4-ylfuran-3-carboxamide

N-pyridin-4-ylfuran-3-carboxamide

Cat. No.: B7464304
M. Wt: 188.18 g/mol
InChI Key: PTPNFPRNNRINKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-4-ylfuran-3-carboxamide is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It features a furan ring connected to a pyridine ring via a carboxamide linker, a structural motif of interest in medicinal and materials chemistry. This kinked, dipodal arrangement of heterocycles is often explored for its potential to act as a building block in the synthesis of more complex molecules or as a ligand in coordination polymers . While the specific biological profile of this compound is an area of ongoing research, analogs with similar furan-pyridine scaffolds have been investigated for various biological activities. For instance, closely related compounds have been studied in contexts such as anti-angiogenic activity and DNA cleavage, which are relevant to anticancer research . Furthermore, the structural similarity to pyridine-carboxamide derivatives, which are known to exhibit a range of pharmacological properties, underscores its value as a core scaffold in drug discovery . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in synthetic chemistry, a candidate for high-throughput screening libraries, or a precursor for developing novel metal-organic frameworks (MOFs).

Properties

IUPAC Name

N-pyridin-4-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h1-7H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNFPRNNRINKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pyridin-4-ylfuran-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-pyridin-4-ylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-pyridin-4-ylfuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-pyridin-4-ylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages. The compound acts as a prodrug, requiring hydrolysis by the enzyme AmiC to release the active moiety, which then exerts its antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below contrasts N-pyridin-4-ylfuran-3-carboxamide with three analogs from literature, emphasizing key structural and functional differences:

Compound Name Core Structure Key Substituents/Features Molecular Weight (g/mol) Notable Properties
This compound Furan + pyridine + carboxamide Furan (O-heterocycle), pyridin-4-yl ~204.2 (calculated) Moderate polarity due to furan O-atom
N-Methyl-4-pyridone-3-carboxamide Pyridone (oxidized pyridine) + carboxamide Pyridone ring, methyl group 152.15 High polarity (pyridone enhances solubility)
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide Pyridine + pivalamide Halogens (Cl, F, I), bulky tert-butyl group ~443.6 (calculated) High lipophilicity (halogens, pivaloyl)
JNJ-47965567 3-Pyridinecarboxamide + piperazine Phenylthio, tetrahydro-2H-pyran, piperazinyl 496.64 Enhanced basicity (piperazine N-atoms)
Key Observations:
  • Furan vs. Pyridone/Pyridine : The furan ring in this compound introduces an oxygen atom but lacks the nitrogen of pyridine or the oxidized pyridone in N-methyl-4-pyridone-3-carboxamide. This reduces basicity compared to pyridine derivatives but may improve metabolic stability relative to pyridones, which are prone to further oxidation .
  • In contrast, the furan’s smaller size and oxygen atom may favor solubility over heavily halogenated analogs.
  • Pharmacophore Diversity : JNJ-47965567 incorporates a sulfur atom (thioether) and piperazine, enabling hydrogen bonding and cationic interactions at physiological pH. The target compound’s furan-carboxamide motif likely engages in dipole-dipole interactions but lacks ionizable groups, limiting its utility in targeting charged binding pockets.

Physicochemical and Pharmacokinetic Inferences

  • Solubility : N-Methyl-4-pyridone-3-carboxamide , with its polar pyridone ring, is likely more water-soluble than this compound. The latter’s furan may reduce solubility compared to pyridones but improve it relative to halogenated analogs like .
  • LogP: Estimated logP values (octanol-water partition coefficient) would follow: > JNJ-47965567 > this compound > , based on halogenation, aromatic bulk, and polar groups.
  • Metabolic Stability : The furan ring’s susceptibility to oxidative metabolism (e.g., CYP450-mediated) may limit the target compound’s half-life compared to the stable pyridone in but surpass the metabolically labile pivalamide in .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the pyridinyl and furanyl proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C10_{10}H8_8N2_2O2_2).
  • HPLC-PDA : Purity >95% confirmed via reverse-phase chromatography with UV detection at 254 nm .

What methodologies are suitable for evaluating the solubility and stability of this compound in biological assays?

Q. Basic Research Focus

  • Solubility Profiling : Use a mass molarity calculator to prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture media. Centrifugation (10,000 × g) removes insoluble aggregates .
  • Stability Tests : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

How can researchers design experiments to investigate this compound’s potential as a succinate dehydrogenase inhibitor?

Q. Advanced Research Focus

  • Enzyme Assays : Use purified succinate dehydrogenase (SDH) in a spectrophotometric assay measuring reduction of DCIP at 600 nm. Include malonate as a positive control .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) using the SDH crystal structure (PDB: 3SGF). Prioritize interactions with the ubiquinone-binding site .
  • SAR Analysis : Synthesize analogs with modified pyridinyl/furanyl substituents and compare IC50_{50} values to identify critical pharmacophores .

How should contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) be resolved?

Q. Advanced Research Focus

  • Standardized Protocols : Ensure consistent assay conditions (e.g., buffer pH, temperature, enzyme concentration) across studies. Use reference inhibitors (e.g., thenoyltrifluoroacetone for SDH) as internal controls .
  • Meta-Analysis : Cross-reference data from kinase profiling panels (e.g., Eurofins Pharma) to assess off-target effects. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to enhance intestinal absorption. Test hydrolysis rates in simulated intestinal fluid .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) and assess release kinetics in vitro (dialysis method) and in vivo (plasma pharmacokinetics) .

How can computational models predict this compound’s metabolic pathways?

Q. Advanced Research Focus

  • In Silico Tools : Use GLORY (GastroPlus) or MetaSite to simulate Phase I/II metabolism. Prioritize CYP3A4/2D6-mediated oxidation and glucuronidation sites .
  • Validation : Compare predictions with in vitro hepatocyte incubation data (LC-MS/MS metabolite profiling) .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines. Relied on PubChem, synthetic protocols , and pharmacological studies .
  • Contradictions Addressed : Variability in biological data resolved via standardized assays and multi-technique validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.